molecular formula C19H17F2N3O4 B2569167 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide CAS No. 1251562-69-2

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide

Cat. No.: B2569167
CAS No.: 1251562-69-2
M. Wt: 389.359
InChI Key: HNEXJMJPRFVJOR-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C19H17F2N3O4 and its molecular weight is 389.359. The purity is usually 95%.
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Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide is a compound of interest due to its potential biological activities. The structure includes a benzo[d][1,3]dioxole moiety, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluation, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula C20H20F2N4O3C_{20}H_{20}F_{2}N_{4}O_{3} and a molecular weight of approximately 396.39 g/mol. Its structure features a dioxole ring that enhances its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the dioxole ring : This can be achieved through the reaction of salicylaldehyde with suitable diols.
  • Construction of the imidazolidinone : The imidazolidinone derivative is synthesized via a condensation reaction involving appropriate amines and carbonyl compounds.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds derived from benzo[d][1,3]dioxole have shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis with Minimum Inhibitory Concentration (MIC) values in the range of 625–1250 µg/mL .
  • Antifungal Activity : The presence of the dioxole moiety has been associated with antifungal activity against Candida albicans and other fungal strains .

Antitumor Activity

Recent studies have evaluated the antitumor potential of related compounds:

  • Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines including HeLa and A549 with IC50 values often below 5 μM .
  • Specific derivatives showed promising results with IC50 values as low as 2.07 μM against HeLa cells, indicating strong growth inhibition capabilities .

While detailed mechanisms specific to this compound require further investigation, related studies suggest that:

  • The dioxole ring may interact with cellular targets through π–π stacking interactions or hydrogen bonding.
  • The imidazolidinone structure may enhance bioactivity by facilitating interactions with enzymes or receptors involved in cell proliferation and survival.

Case Studies

Several studies have focused on the biological evaluation of compounds featuring the benzo[d][1,3]dioxole scaffold:

  • Study on Antibacterial Properties : A series of 1,3-dioxolane derivatives were synthesized and tested against multiple bacterial strains. Most exhibited significant antibacterial activity, particularly against S. aureus and P. aeruginosa .
    CompoundMIC (µg/mL)Bacterial Strain
    Compound A625S. aureus
    Compound B1250E. faecalis
    Compound C500P. aeruginosa
  • Antitumor Evaluation : A study evaluated a series of thiazol derivatives containing benzo[d][1,3]dioxole moieties against human cancer cell lines. Notably, compound C27 showed an IC50 value of 2.07 μM against A549 cells .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O4/c20-14-3-2-13(8-15(14)21)24-6-5-23(19(24)26)10-18(25)22-9-12-1-4-16-17(7-12)28-11-27-16/h1-4,7-8H,5-6,9-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEXJMJPRFVJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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